Terconazole

Catalog No.
S544951
CAS No.
67915-31-5
M.F
C26H31Cl2N5O3
M. Wt
532.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terconazole

CAS Number

67915-31-5

Product Name

Terconazole

IUPAC Name

1-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine

Molecular Formula

C26H31Cl2N5O3

Molecular Weight

532.5 g/mol

InChI

InChI=1S/C26H31Cl2N5O3/c1-19(2)31-9-11-32(12-10-31)21-4-6-22(7-5-21)34-14-23-15-35-26(36-23,16-33-18-29-17-30-33)24-8-3-20(27)13-25(24)28/h3-8,13,17-19,23H,9-12,14-16H2,1-2H3/t23-,26-/m0/s1

InChI Key

BLSQLHNBWJLIBQ-ZEQKJWHPSA-N

SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

1-(4-((2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl)methoxy)phenyl)-4-(1-methylethyl)piperazine, Fungistat, Gyno-Terazol, R 42470, Terazol, terconazole

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl

Isomeric SMILES

CC(C)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=NC=N4)C5=C(C=C(C=C5)Cl)Cl

Description

The exact mass of the compound Terconazole is 531.1804 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760361. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. It belongs to the ontological category of 1-(4-\{[2-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy\}phenyl)-4-isopropylpiperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antifungal Properties and Mechanism of Action

Terconazole is an azole antifungal medication with a well-established role in treating fungal infections. Scientific research has explored its mechanism of action and effectiveness against various fungal strains. Studies have shown that terconazole disrupts the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of the fungal cell membrane, and its depletion weakens the membrane, leading to fungal cell death [].

Here are some specific research findings on terconazole's antifungal properties:

  • In vitro studies have demonstrated terconazole's fungicidal activity against a broad spectrum of dermatophytes, yeasts, and molds []. These studies have helped establish terconazole as a potential treatment option for various fungal infections.
  • In vivo studies using animal models have investigated the efficacy of terconazole in treating fungal infections. These studies have provided valuable insights into the drug's effectiveness in a whole-organism setting [].

Potential Applications Beyond Antifungal Treatment

Scientific research is exploring potential applications of terconazole beyond its established role in treating fungal infections. Here are some promising areas of investigation:

  • Anti-cancer properties: Some studies suggest that terconazole might possess anti-cancer properties. Research is ongoing to investigate its potential for cancer treatment, either alone or in combination with other therapies [].
  • Anti-parasitic effects: Limited research suggests that terconazole might have anti-parasitic activity. Further studies are needed to determine its effectiveness against specific parasites [].

Terconazole is a synthetic antifungal agent belonging to the triazole class. It was first synthesized in the 1970s and gained FDA approval in 1987 []. Terconazole plays a significant role in treating fungal infections, particularly those affecting the vagina.


Molecular Structure Analysis

Terconazole possesses a unique molecular structure with several key features:

  • Triazole ring: The core structure is a 1,2,4-triazole ring, a five-membered aromatic heterocycle containing three nitrogen atoms. This ring system is essential for the antifungal activity [].
  • Aromatic substituents: An aromatic chlorophenyl group is attached to one nitrogen atom of the triazole ring, enhancing its antifungal properties [].
  • Alkyl chain: An alkyl chain is linked to another nitrogen atom, contributing to the molecule's lipophilicity, allowing it to interact with fungal cell membranes.

These structural features collectively contribute to terconazole's ability to target and inhibit fungal growth.


Chemical Reactions Analysis

<h4>Synthesis</h4>

The detailed synthesis of terconazole is a proprietary process. However, scientific literature describes the general steps involved. The process likely involves the reaction of a chlorophenyl triazole intermediate with an appropriate alkylating agent to introduce the side chain [].

<h4>Mechanism of Action</h4>

Terconazole acts as an antifungal agent by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane. It achieves this by blocking the enzyme 14α-demethylase, a critical step in the ergosterol synthesis pathway []. This disruption weakens the fungal cell wall, leading to cell death and halting fungal growth.

Physical and Chemical Properties

  • Appearance: White to off-white crystalline powder.
  • Molecular Formula: C<sub>18</sub>H<sub>24</sub>ClN<sub>3</sub>O.
  • Molecular Weight: 353.86 g/mol.
  • Melting Point: 117-120 °C.
  • Solubility: Practically insoluble in water, but soluble in organic solvents like chloroform and ethanol.

Terconazole is generally well-tolerated, but some side effects may occur, including burning, itching, or irritation at the application site []. In rare cases, allergic reactions might develop. Terconazole should not be used during pregnancy unless directed by a doctor [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

4.8

Exact Mass

531.1804

LogP

4.5
4.5

Appearance

Solid powder

Melting Point

126.3 °C
126.3°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 94 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (59.57%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (42.55%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (42.55%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (42.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (40.43%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of candidiasis (a yeast-like fungal infection) of the vulva and vagina.
FDA Label

Pharmacology

Terconazole is a triazole antifungal agent available for intravaginal use. It is structurally related to imidazole-derivative antifungal agents, although terconazole and other triazoles have 3 nitrogens in the azole ring. By inhibiting the 14-alpha-demethylase (lanosterol 14-alpha-demethylase), Terconazole inhibits ergosterol synthesis. Depletion of ergosterol in fungal membrane disrupts the structure and many functions of fungal membrane leading to inhibition of fungal growth.
Terconazole is a synthetic triazole derivative structurally related to fluconazole, antifungal Terconazole seems to disrupt cell wall synthesis by inhibiting biosynthesis of ergosterol or other sterols, damaging the fungal cell membrane, altering its permeability, and promoting loss of essential intracellular elements. Terconazole is active against Candida sp.. (NCI04)

MeSH Pharmacological Classification

Antifungal Agents

ATC Code

G - Genito urinary system and sex hormones
G01 - Gynecological antiinfectives and antiseptics
G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
G01AG - Triazole derivatives
G01AG02 - Terconazole

Mechanism of Action

Terconazole may exert its antifungal activity by disrupting normal fungal cell membrane permeability. Terconazole and other triazole antifungal agents inhibit cytochrome P450 14-alpha-demethylase in susceptible fungi, which leads to the accumulation of lanosterol and other methylated sterols and a decrease in ergosterol concentration. Depletion of ergosterol in the membrane disrupts the structure and function of the fungal cell leading to a decrease or inhibition of fungal growth.

Pictograms

Irritant

Irritant

Other CAS

67915-31-5

Wikipedia

Terconazole

Biological Half Life

6.9 hours (range 4.0-11.3)

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1. Tolman EL, Isaacson DM, Rosenthale ME, McGuire JL, Van Cutsem J, Borgers M, Van den Bossche H. Anticandidal activities of terconazole, a broad-spectrum antimycotic. Antimicrob Agents Chemother. 1986 Jun;29(6):986-91. doi: 10.1128/aac.29.6.986. PMID: 3729366; PMCID: PMC180489.

2. Sood G, Nyirjesy P, Weitz MV, Chatwani A. Terconazole cream for non-Candida albicans fungal vaginitis: results of a retrospective analysis. Infect Dis Obstet Gynecol. 2000;8(5-6):240-3. doi: 10.1155/S1064744900000351. PMID: 11220485; PMCID: PMC1784691.

3. Cauwenbergh G, Vanden Bossche H. Terconazole. Pharmacology of a new antimycotic agent. J Reprod Med. 1989 Aug;34(8 Suppl):588-92. PMID: 2677363.

4. Fromtling RA. Overview of medically important antifungal azole derivatives. Clin Microbiol Rev. 1988 Apr;1(2):187-217. doi: 10.1128/cmr.1.2.187. PMID: 3069196; PMCID: PMC358042.

5. Maertens JA. History of the development of azole derivatives. Clin Microbiol Infect. 2004 Mar;10 Suppl 1:1-10. doi: 10.1111/j.1470-9465.2004.00841.x. PMID: 14748798.

Explore Compound Types